Cas no 1806752-33-9 (Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate)

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate is a specialized pyridine derivative featuring a trifluoromethoxy substituent, a nitro group, and an ester functionality. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which may enhance reactivity and binding affinity in target molecules. The presence of electron-withdrawing groups, such as nitro and trifluoromethoxy, contributes to its potential as an intermediate in the synthesis of bioactive compounds. The ethyl ester group offers versatility for further functionalization. Its well-defined structure ensures consistency in synthetic applications, making it a valuable building block for advanced chemical development.
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate structure
1806752-33-9 structure
Product name:Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate
CAS No:1806752-33-9
MF:C11H11F3N2O6
Molecular Weight:324.210053682327
CID:4839103

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate
    • インチ: 1S/C11H11F3N2O6/c1-3-21-8(17)5-6-4-7(16(18)19)9(20-2)10(15-6)22-11(12,13)14/h4H,3,5H2,1-2H3
    • InChIKey: ROODALHDQWZCKO-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=CC(CC(=O)OCC)=N1)[N+](=O)[O-])OC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 400
  • トポロジー分子極性表面積: 104
  • XLogP3: 2.4

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029087172-1g
Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate
1806752-33-9 97%
1g
$1,549.60 2022-03-31

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate 関連文献

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetateに関する追加情報

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806752-33-9): A Comprehensive Overview

Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806752-33-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both nitro and trifluoromethoxy substituents, along with the methoxy group and acetic ester moiety, imparts distinct chemical properties that are leveraged in multiple research applications.

The Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate molecule is a derivative of pyridine, a heterocyclic aromatic compound that serves as a fundamental scaffold in medicinal chemistry. The pyridine ring itself is well-documented for its role in drug discovery, with numerous therapeutic agents incorporating this motif due to its ability to interact favorably with biological targets. The specific substitution pattern in this compound not only enhances its reactivity but also contributes to its potential pharmacological activity.

In recent years, there has been a growing interest in the development of novel compounds with fluorine-containing moieties. The trifluoromethoxy group, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity of molecules. This has led to its incorporation into many drug candidates, where it serves to improve pharmacokinetic profiles. The Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate exemplifies this trend, as the trifluoromethoxy substituent at the 2-position of the pyridine ring likely contributes to its overall chemical behavior.

The nitro group at the 4-position of the pyridine ring adds another layer of complexity to this compound. Nitro groups are well-known for their reactivity and have been widely used in synthetic chemistry for functionalization purposes. In pharmaceutical contexts, nitro groups can serve as probes for understanding enzyme mechanisms or as pharmacophores themselves. The combination of a nitro group with a trifluoromethoxy group in the same molecule can lead to synergistic effects, potentially enhancing both the potency and selectivity of any derivatives synthesized from it.

The methoxy group at the 3-position further diversifies the chemical landscape of Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate. Methoxy groups are commonly found in natural products and pharmaceuticals, where they often contribute to solubility and metabolic stability. In this compound, the methoxy group may influence both electronic and steric properties, affecting how it interacts with biological targets.

The acetic ester moiety at the 6-position provides an additional site for chemical modification. Ester groups are frequently used in medicinal chemistry due to their versatility in derivatization reactions. They can be hydrolyzed under various conditions to yield carboxylic acids or converted into other functional groups such as amides or alcohols. This flexibility makes Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate a valuable building block for synthesizing more complex molecules.

Recent research has highlighted the potential applications of this compound in various therapeutic areas. For instance, derivatives of pyridine containing nitro and fluorinated substituents have shown promise as intermediates in the synthesis of kinase inhibitors. These inhibitors are critical targets in oncology and inflammatory diseases, where modulating kinase activity can lead to therapeutic benefits. The specific arrangement of functional groups in Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate may make it particularly useful in generating such inhibitors.

Another area where this compound shows promise is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial compounds. Pyridine derivatives have been explored extensively for their antimicrobial properties, often due to their ability to disrupt essential bacterial processes. The unique combination of substituents in Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate could potentially enhance its efficacy against resistant strains.

In addition to its pharmaceutical applications, this compound may find utility in materials science and agrochemicals. Fluorinated pyridines are known for their stability and resistance to degradation, making them suitable candidates for use in advanced materials or crop protection agents. The presence of multiple reactive sites in Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate allows for further functionalization, enabling researchers to tailor its properties for specific applications.

The synthesis of such complex molecules often involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Techniques such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation are commonly employed. The availability of intermediates like Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate can significantly streamline these processes by providing a ready-made scaffold for further derivatization.

In conclusion, Ethyl 3-methoxy-4-nitro-2-(trifluoromethoxy)pyridine-6-acetate (CAS No. 1806752-33-9) is a versatile compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules with applications ranging from pharmaceuticals to materials science. As research continues to uncover new uses for this compound and its derivatives, it is likely to remain a valuable asset in the chemist's toolkit.

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